molecular formula C20H23NO2 B6641474 N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide

Cat. No. B6641474
M. Wt: 309.4 g/mol
InChI Key: WFPUJRDVMPWROZ-UCPOHXDKSA-N
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Description

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It is a potential therapeutic agent for various neurological conditions, including pain, anxiety, and inflammation.

Mechanism of Action

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in modulating the immune response. This compound binds to CB2 receptors and activates downstream signaling pathways, leading to the observed effects on pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in various animal models through the modulation of the immune system. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. In addition, this compound has been investigated for its potential to protect against neurodegeneration and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide is its selectivity for CB2 receptors, which reduces the potential for side effects associated with non-selective cannabinoid receptor agonists. This compound has also been found to have good oral bioavailability, making it a potential candidate for oral administration. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have potential as an anti-cancer agent through its modulation of the immune system. Further research is needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and pharmacodynamics. Additionally, the potential for this compound to interact with other drugs needs to be investigated to ensure its safety and efficacy.

Synthesis Methods

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide is synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with 2,3-dihydro-1H-inden-1-one to form the key intermediate. The intermediate is then reacted with 3-bromo-1-butanol to form the final product, this compound. The synthesis method of this compound has been optimized to achieve high yield and purity.

Scientific Research Applications

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various animal models. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential to modulate the immune system and its role in cancer treatment.

properties

IUPAC Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-13-7-3-5-9-16(13)14(2)11-19(23)21-20-17-10-6-4-8-15(17)12-18(20)22/h3-10,14,18,20,22H,11-12H2,1-2H3,(H,21,23)/t14?,18-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPUJRDVMPWROZ-UCPOHXDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(C)CC(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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